molecular formula C6H11NO5 B12804272 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- CAS No. 117821-06-4

2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))-

Cat. No.: B12804272
CAS No.: 117821-06-4
M. Wt: 177.16 g/mol
InChI Key: ZWFBJVLZKRFADK-QTBDOELSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- is a complex organic compound that belongs to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring. The specific structure of this compound includes multiple hydroxyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- typically involves multi-step organic reactions. Common synthetic routes may include:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which may include simple organic molecules such as amino acids or other nitrogen-containing compounds.

    Cyclization Reaction: The formation of the pyrrolidinone ring is achieved through a cyclization reaction, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Strong acids or bases for cyclization, metal catalysts for hydroxylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of multiple hydroxyl groups can influence its interaction with biological molecules, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The specific arrangement of functional groups can affect its pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog without the additional hydroxyl groups.

    N-Methyl-2-pyrrolidone: A derivative with a methyl group on the nitrogen atom.

    γ-Butyrolactone: A related lactone with a different ring structure.

Uniqueness

The uniqueness of 2-Pyrrolidinone, 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-, (3S-(3alpha,4alpha,5alpha(R*)))- lies in its specific arrangement of hydroxyl groups and the stereochemistry of the molecule. These features can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

117821-06-4

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxypyrrolidin-2-one

InChI

InChI=1S/C6H11NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h2-5,8-11H,1H2,(H,7,12)/t2-,3+,4-,5-/m0/s1

InChI Key

ZWFBJVLZKRFADK-QTBDOELSSA-N

Isomeric SMILES

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(=O)N1)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.